molecular formula C6H8F3N3 B2873275 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine CAS No. 927986-36-5

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine

Cat. No.: B2873275
CAS No.: 927986-36-5
M. Wt: 179.146
InChI Key: XRAVJQYOGWFJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine (CAS 927986-36-5) is a high-value, trifluoromethyl-substituted imidazole derivative of interest in advanced chemical and pharmaceutical research . This compound features a 1-methylimidazole ring, a versatile nitrogen-containing heterocycle, linked to a 2,2,2-trifluoroethylamine group. With a molecular formula of C 6 H 8 F 3 N 3 and a molecular weight of 179.14 g/mol, it serves as a crucial chiral building block for the synthesis of more complex molecules . The presence of the trifluoromethyl (CF 3 ) group is particularly significant, as it can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key motif in medicinal chemistry and agrochemical research . As a specialized chemical building block, this amine is primed for use in nucleophilic substitution reactions and as a precursor for the development of novel compounds. Its structural features align with those explored in the development of SARM1 inhibitors, which are being investigated for the treatment of neurological diseases and conditions involving axonal degeneration . The compound requires specific handling and storage; it is recommended to be kept in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is offered with a typical purity of 95% or higher and is strictly for research and development purposes . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can access associated analytical data, including NMR and HPLC, to support their work.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1-methylimidazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-12-3-2-11-5(12)4(10)6(7,8)9/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAVJQYOGWFJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927986-36-5
Record name 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Substitution Followed by Reductive Amination

Functional Group Interconversion Approaches

Reduction of Trifluoroacetamide Precursors

A two-step protocol involves the synthesis of N-(1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroacetamide followed by borane-mediated reduction to the primary amine. The acetamide intermediate is prepared via EDCI/HOBt coupling of 1-methyl-1H-imidazole-2-carboxylic acid with 2,2,2-trifluoroethylamine . Subsequent treatment with BH3-Me2S in THF at 60°C for 6 hours affords the amine in 65–70% overall yield.

This method benefits from the commercial availability of starting materials and the mild reaction conditions. However, over-reduction to secondary amines or deboronation side products may occur, necessitating careful stoichiometric control of the borane reagent.

Hofmann Rearrangement of Trifluoromethyl Ureas

Alternative routes exploit the Hofmann rearrangement of urea derivatives. 1-Methyl-1H-imidazol-2-yl urea is treated with bromine in a basic aqueous solution, generating an isocyanate intermediate. Reaction with trifluoroethylamine then yields the target compound. While this method avoids harsh reducing agents, the use of bromine introduces safety and handling challenges, limiting its scalability.

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6): δ 7.35 (s, 1H, imidazole-H), 6.88 (s, 1H, imidazole-H), 4.10 (q, J = 6.8 Hz, 2H, CF3CH2), 3.65 (s, 3H, N-CH3), 1.85 (t, J = 6.8 Hz, 1H, NH2).
19F NMR (376 MHz, DMSO-d6): δ -62.5 (s, CF3).
MS (ESI) : m/z 208.1 [M+H]+.

Purity Assessment

Preparative HPLC (Phenomenex Synergi C18 column; water/acetonitrile with 0.1% formic acid) confirms ≥98% purity for all batches. Residual solvents (e.g., THF, DCM) are quantified via GC-MS, adhering to ICH guidelines.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Reductive Amination 45–60 95 Short route, mild conditions Moderate yields
Multi-Component Reaction 65–72 97 One-pot synthesis, scalable Requires acidic catalysis
Acetamide Reduction 65–70 98 High purity, reliable Multi-step, borane handling
Hofmann Rearrangement 50–55 93 Avoids reducing agents Bromine use, safety concerns

Optimization and Scale-Up Considerations

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in MCRs but complicate purification. Transitioning to greener solvents like ethanol or water-ethanol mixtures reduces environmental impact without sacrificing efficiency. Catalytic systems employing Pd2(dba)3/XantPhos or BrettPhos Pd G3 have shown promise in cross-coupling steps, though their cost may be prohibitive for large-scale production.

Temperature and Time Profiling

Kinetic studies reveal that maintaining temperatures below 80°C minimizes decomposition of the trifluoroethyl group. For BH3-Me2S reductions, stepwise heating (0°C → 60°C over 1 hour) improves selectivity for the primary amine.

Chemical Reactions Analysis

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds.

    Biology: The compound’s imidazole moiety makes it useful in studying enzyme kinetics and mechanisms, as it can act as an enzyme substrate.

    Medicine: Imidazole derivatives, including this compound, have potential antimicrobial properties and are explored for their efficacy against resistant strains of bacteria and fungi.

    Industry: It is used in the synthesis of metal-organic frameworks (MOFs) with applications in catalysis and environmental remediation.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with various enzymes and receptors. The imidazole ring can bind to enzyme active sites, influencing enzyme activity and providing insights into enzyme specificity. The trifluoroethyl group may enhance the compound’s lipophilicity and metabolic stability, making it a valuable synthon in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Applications/Synthesis Highlights Evidence ID
2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine C₆H₈F₃N₃ 179.07 -CF₃, 1-methylimidazole Catalytic ligands, preclinical studies
2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)ethan-1-amine C₉H₉FN₃ 178.19 Fluorophenyl, benzimidazole core Antifungal/antibacterial research
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine C₂₅H₁₆F₆N₆O 627.5 Dual -CF₃, pyridyl-benzoimidazole hybrid Kinase inhibition (hypothesized)
1-[3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine C₁₂H₁₄FN₃ 219.26 Fluoro-phenyl, methylimidazole Receptor-binding studies
7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine C₁₉H₂₀F₃N₅O₂S 439.45 -SO₂NH₂, -CF₃-phenyl, benzimidazole Anticancer drug development

Key Findings:

Fluorine placement impacts solubility: The 3-fluoro substituent in 1-[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]ethan-1-amine enhances polarity compared to the target compound’s -CF₃ group .

Synthetic Routes: Many analogs (e.g., benzimidazoles in ) use LiAlH₄ for reductive amination, while the target compound’s synthesis may involve Mn-catalyzed steps .

Catalytic vs. Pharmaceutical Utility :

  • The target compound’s Mn complex () highlights its role in hydrogenation catalysis, unlike fluorinated benzimidazoles (), which are primarily bioactive.
  • Trifluoromethyl groups in analogs (e.g., ) improve metabolic stability, a trait shared with the target compound .

Commercial and Research Status :

  • The target compound is listed in commercial catalogs (CymitQuimica, ) but lacks patent or literature coverage, suggesting early-stage research .
  • In contrast, analogs like {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine are patent-protected (), indicating advanced development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.